Ethylmethylglycinexylidide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmethylglycinexylidide can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthesis typically involves the reaction of acetamide with 2,6-dimethylphenyl and ethylmethylamino groups under controlled conditions . The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Ethylmethylglycinexylidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted in suitable solvents with catalysts if necessary.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethylmethylglycinexylidide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Explored for its pharmacological properties and potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethylmethylglycinexylidide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethylmethylglycinexylidide can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Lidocaine: A local anesthetic with a similar amide structure but different substituents.
Bupivacaine: Another local anesthetic with a longer duration of action and different pharmacological profile.
Mepivacaine: A local anesthetic with a similar structure but different clinical applications
Uniqueness: Its distinct chemical structure allows for diverse reactivity and interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3/h6-8H,5,9H2,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLWVFWFTXURLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225616 | |
Record name | Ethylmethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74634-66-5 | |
Record name | Ethylmethylglycinexylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074634665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylmethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETAMIDE, N-(2,6-DIMETHYLPHENYL)-2-(ETHYLMETHYLAMINO)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3WX5BY994 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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